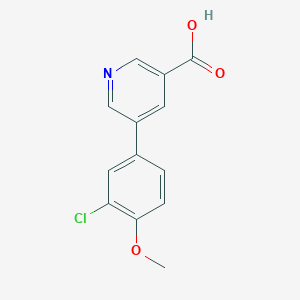
5-(3-Chloro-4-methoxyphenyl)nicotinic acid
Vue d'ensemble
Description
5-(3-Chloro-4-methoxyphenyl)nicotinic acid is a chemical compound with the molecular formula C13H10ClNO3 . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClNO3/c1-18-12-3-2-8 (5-11 (12)14)9-4-10 (13 (16)17)7-15-6-9/h2-7H,1H3, (H,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of 5-(3-Chloro-4-methoxyphenyl)nicotinic acid is 263.67 g/mol . Other properties like XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .Applications De Recherche Scientifique
Herbicidal Activity
Nicotinic acid derivatives have been explored for their potential as herbicides. For instance, certain N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, have demonstrated excellent herbicidal activity. Specifically, these compounds have shown efficacy against Agrostis stolonifera and Lemna paucicostata, suggesting their potential in controlling monocotyledonous weeds (Yu et al., 2021).
Anti-inflammatory and Analgesic Activities
A series of 2-(3-chloroanilino)nicotinic acid hydrazides, related to 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, were synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds showed significant anti-inflammatory effects, with some derivatives demonstrating potent activity, comparable to standard drugs (Navidpour et al., 2014).
Electrochemical Properties
Research on porphyrin-nicotinic acid binary compounds, which include derivatives of 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, has been conducted to understand their electrochemical properties. These studies are crucial for potential applications in areas like sensor development, electrocatalysis, and organic electronics (Xiu, 2007).
Industrial Production
Nicotinic acid is a key component in various industrial applications, including pharmaceuticals and biochemistry. Research on ecological methods for producing nicotinic acid, to which 5-(3-Chloro-4-methoxyphenyl)nicotinic acid is related, has been pivotal in advancing green chemistry practices (Lisicki et al., 2022).
Corrosion Inhibition
Certain derivatives of nicotinic acid, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their potential as corrosion inhibitors. These studies provide insights into the practical applications of nicotinic acid derivatives in protecting metals against corrosion (Bentiss et al., 2009).
Pharmacological Properties
Nicotinic acid and its derivatives, including 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, are extensively studied for their pharmacological properties. Research has delved into aspects like lipid-lowering effects and the potential mechanisms underlying these effects (Lorenzen et al., 2001).
Propriétés
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-3-2-8(5-11(12)14)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDUXEQQCVSXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680882 | |
| Record name | 5-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)nicotinic acid | |
CAS RN |
1261960-17-1 | |
| Record name | 5-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)
![6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425003.png)
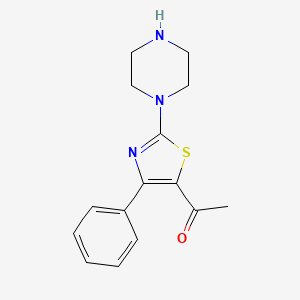


![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)
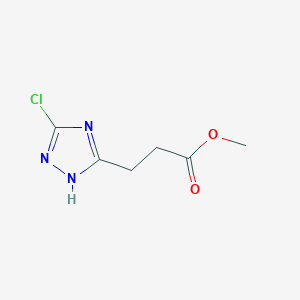
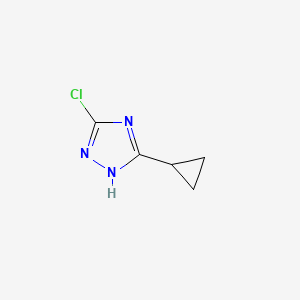
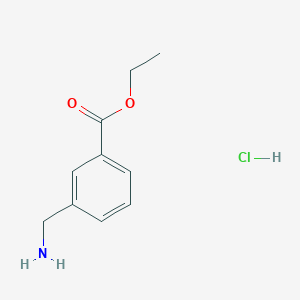
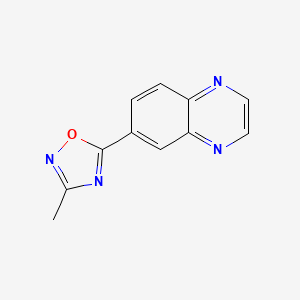

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)

![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)